![molecular formula C19H27N3O5 B5087458 3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B5087458.png)
3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide is a synthetic compound that has gained attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as DOP and is a member of the oxadiazole family of compounds.
Mechanism of Action
The mechanism of action of DOP is not fully understood. It is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Additionally, DOP has been shown to have an effect on the immune system by modulating the activity of certain cytokines.
Biochemical and Physiological Effects
DOP has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of certain cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, DOP has been shown to increase the activity of certain enzymes, such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using DOP in lab experiments is that it has been shown to have a high degree of selectivity for certain receptors. Additionally, DOP has been shown to have a low toxicity profile. One limitation of using DOP in lab experiments is that it can be difficult to synthesize in large quantities.
Future Directions
There are a number of potential future directions for research on DOP. One area of research could focus on the development of new synthesis methods that would allow for the production of larger quantities of DOP. Additionally, further research could be done to better understand the mechanism of action of DOP and its potential use in the treatment of various diseases. Finally, research could be done to explore the potential use of DOP in combination with other drugs to enhance its pharmacological properties.
Synthesis Methods
The synthesis of DOP involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzyl chloride with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with ethyl acetoacetate to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with 3-ethoxypropylamine to form DOP.
Scientific Research Applications
DOP has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. Additionally, DOP has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Properties
IUPAC Name |
3-[5-[(2,5-dimethoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-4-26-11-5-10-20-17(23)8-9-18-21-22-19(27-18)13-14-12-15(24-2)6-7-16(14)25-3/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDGIRHGFFHBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCC1=NN=C(O1)CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5087378.png)
![3-bromo-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5087393.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5087397.png)
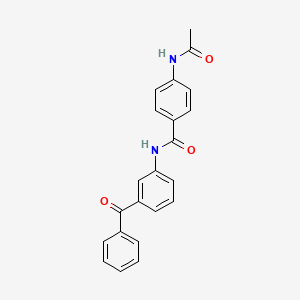
![2,5-dihydroxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5087415.png)
![N-(4-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5087416.png)
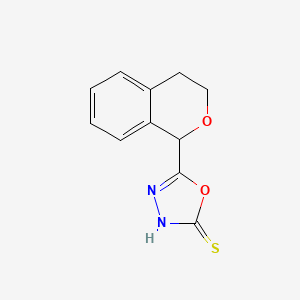
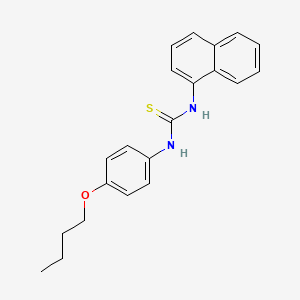
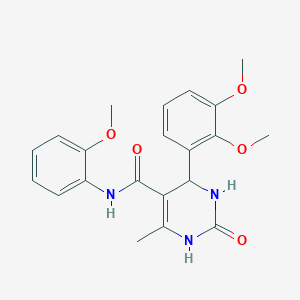
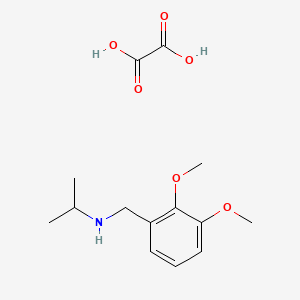
![9-(allylthio)-8-phenyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5087443.png)
![5-[(5-bromo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5087448.png)

![ethyl N-[(5-methyl-3-isoxazolyl)carbonyl]glycinate](/img/structure/B5087456.png)
